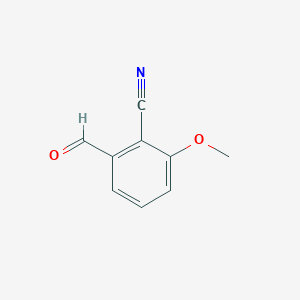
Mesitylglyoxal
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mesitylglyoxal can be synthesized through several methods. One common approach involves the oxidation of mesitylacetone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the reaction of mesitylene with glyoxylic acid in the presence of a catalyst. This reaction proceeds through a Friedel-Crafts acylation mechanism, where the mesitylene acts as the nucleophile and the glyoxylic acid as the electrophile. The reaction conditions include the use of a Lewis acid catalyst such as aluminum chloride and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves the continuous flow oxidation of mesitylacetone using air or oxygen as the oxidant. This method is advantageous due to its scalability and cost-effectiveness. The reaction is typically carried out in a packed bed reactor with a suitable catalyst to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Mesitylglyoxal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to mesitylpyruvic acid using strong oxidizing agents.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride yields mesitylglycol.
Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, forming corresponding imines and thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Mesitylpyruvic acid.
Reduction: Mesitylglycol.
Substitution: Imines and thioethers.
Applications De Recherche Scientifique
Mesitylglyoxal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes involved in disease processes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Mesitylglyoxal exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit enzymes by forming covalent adducts with active site residues, thereby blocking the enzyme’s activity.
Reactive Oxygen Species (ROS) Generation: this compound can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Advanced Glycation End Products (AGEs) Formation: It can react with amino groups in proteins to form advanced glycation end products, which are implicated in various pathological conditions.
Comparaison Avec Des Composés Similaires
Mesitylglyoxal is similar to other glyoxal derivatives such as methylglyoxal and phenylglyoxal. it is unique due to the presence of mesityl groups, which impart distinct steric and electronic properties. This uniqueness makes this compound a valuable compound for specific applications where other glyoxal derivatives may not be suitable.
Similar Compounds
Methylglyoxal: A simpler glyoxal derivative with significant biological relevance.
Phenylglyoxal: Another glyoxal derivative used in biochemical studies and organic synthesis.
Propriétés
IUPAC Name |
2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNXUVPRAIQAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176721 | |
| Record name | Mesitylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22185-97-3 | |
| Record name | Mesitylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyoxal, mesityl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





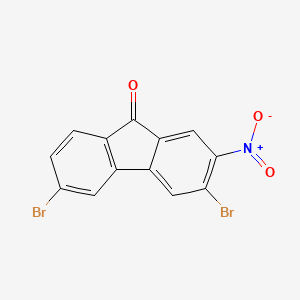

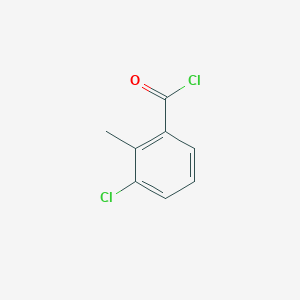


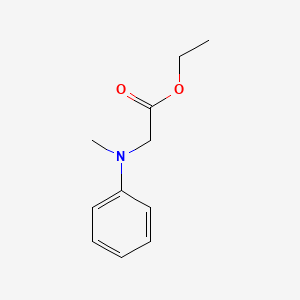
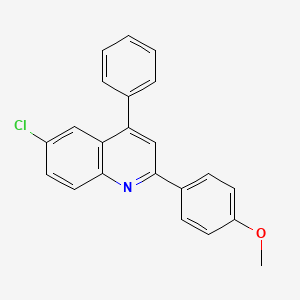
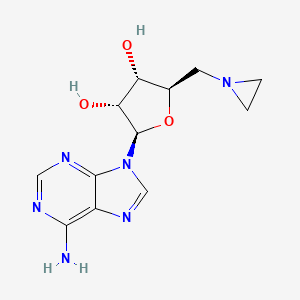

![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)
